N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chlorophenyl group and a dimethylpyrimidinylsulfanyl moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4-chloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4,6-dimethyl-2-mercaptopyrimidine under suitable conditions. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl groups.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins with sulfanyl group binding sites, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: can be compared with other acetamides or pyrimidine derivatives.
N-(4-chlorophenyl)acetamide: Lacks the pyrimidinylsulfanyl group.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and dimethylpyrimidinylsulfanyl groups in this compound makes it unique, potentially offering a combination of properties not found in simpler analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDYDXIGDNLQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974576 |
Source
|
Record name | N-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5914-80-7 |
Source
|
Record name | N-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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